3-Benzoyl-8-azabicyclo[3.2.1]octane
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl(phenyl)methanone |
InChI |
InChI=1S/C14H17NO/c16-14(10-4-2-1-3-5-10)11-8-12-6-7-13(9-11)15-12/h1-5,11-13,15H,6-9H2 |
InChI Key |
MSYRTJJNUYMMTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Benzoyl 8 Azabicyclo 3.2.1 Octane
Strategies for the Construction of the 8-Azabicyclo[3.2.1]octane Core
The synthesis of the 8-azabicyclo[3.2.1]octane core has been approached through various methodologies, each offering distinct advantages in terms of stereocontrol and efficiency. These strategies are crucial for accessing a wide range of tropane (B1204802) analogues for medicinal chemistry applications. researchgate.net
Intramolecular Mannich Reactions in Azabicyclo[3.2.1]octane Synthesis
Intramolecular Mannich reactions represent a powerful tool for the construction of the 8-azabicyclo[3.2.1]octane skeleton. nih.govkoreascience.kr This acid-catalyzed cyclization involves the reaction of an N-sulfinyl β-amino ketone with an aldehyde, leading to the formation of stereodefined substituted piperidines. nih.gov Hydrolysis of an acyclic N-sulfinyl β-amino ketone ketal can generate a dehydropyrrolidine species, which, under acidic conditions, forms an iminium ion that cyclizes to the tropinone (B130398) ring system. nih.gov The use of chiral auxiliaries, such as (R)-α-methylbenzylamine, has been shown to facilitate excellent cyclization of amino dioxolane precursors to yield optically active azabicyclo[3.2.1]octane skeletons. koreascience.kr However, achieving high asymmetric induction in the preparation of the cyclization precursor can be challenging with this auxiliary. koreascience.kr
A notable application of this strategy is the synthesis of substituted tropinones from N-sulfinyl β-amino ketone ketals. Hydrolysis of these ketals yields dehydropyrrolidine ketones, which upon treatment with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) and 4-(dimethylamino)pyridine (DMAP), afford the desired tropinones in good yields. nih.gov
[3+2] Cycloaddition Approaches to the Bridged Ring System
[3+2] cycloaddition reactions offer a convergent and stereocontrolled route to the 8-azabicyclo[3.2.1]octane core. ehu.esrsc.org One prominent example involves the reaction of oxidopyridinium ylides with various dipolarophiles. ehu.esthieme-connect.com For instance, the cycloaddition of an oxidopyridinium ylide with the acrylate (B77674) of (S)-methyl lactate (B86563) serves as a key step in the total synthesis of Bao Gong Teng A, affording the 8-azabicyclo[3.2.1]octane scaffold with high yield and moderate diastereoselectivity. ehu.es
Another approach utilizes the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides, derived from diazo imines, with acryloylpyrazolidinone. rsc.org This reaction, facilitated by a dual catalytic system comprising a rhodium(II) complex and a chiral Lewis acid, yields optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. rsc.org The exo/endo-selectivity of this cycloaddition can be influenced by the nature of the diazo substrate. rsc.org Furthermore, a microwave-assisted, stereoselective 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade of cyclopropanated pyrrole (B145914) and furan (B31954) derivatives provides another efficient pathway to 8-aza- and 8-oxabicyclo[3.2.1]octanes. researchgate.net
Robinson-Schöpf Reaction and Related Cyclizations
The Robinson-Schöpf reaction, a classic method for constructing the tropinone skeleton, involves a biomimetic ionic [3+3]-annulation process. researchgate.netnih.gov This reaction utilizes 1,3-bis-iminium ion and 1,3-bis-enolate synthons. researchgate.net While historically significant, modern variations and related cyclizations continue to be developed. For instance, a visible-light photoredox-catalyzed radical [3+3]-annulation process has been reported for the synthesis of N-arylated 8-azabicyclo[3.2.1]octane derivatives. researchgate.netnih.gov This method employs ethyl 2-(acetoxymethyl)acrylate as a 1,3-bis radical acceptor and cyclic N,N-dialkylanilines as 1,3-bis radical donors, offering good yields and high diastereoselectivity. nih.gov
Stereocontrolled and Enantioselective Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives
Achieving stereocontrol in the synthesis of 8-azabicyclo[3.2.1]octane derivatives is paramount for investigating their structure-activity relationships. rsc.org Methodologies can be broadly categorized into the desymmetrization of achiral tropinone derivatives and the de novo enantioselective construction of the tropane scaffold. ehu.es
Desymmetrization of meso tropinone and its derivatives has been widely used. researchgate.net This often involves the use of stoichiometric chiral lithium amide bases. researchgate.net For example, enantioselective deprotonation of tropinone using a phenylglycinol-derived chiral lithium amide base, followed by an aldol (B89426) reaction with benzaldehyde (B42025), proceeds with complete enantiocontrol. ehu.es
De novo enantioselective approaches aim to introduce stereochemistry during the formation of the bicyclic scaffold. researchgate.net This can be achieved through chiral auxiliary methodology or asymmetric catalysis. researchgate.net A notable example is the chiral phosphoric acid-catalyzed pseudotransannular ring opening of 1-aminocyclohept-4-ene-derived epoxides, which directly forms the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity. researchgate.net This method has been successfully applied to the enantioselective synthesis of natural products like (–)-α-tropanol and (+)-ferruginine. researchgate.net
| Method | Key Features | Catalyst/Reagent | Stereoselectivity | Ref. |
| Desymmetrization of Tropinone | Enantioselective deprotonation followed by aldol reaction. | Phenylglycinol-derived chiral lithium amide base. | Complete enantiocontrol. | ehu.es |
| Pseudotransannular Ring Opening | Desymmetrization of meso-epoxides. | Chiral phosphoric acid. | Excellent stereoselectivity. | researchgate.net |
Alternative Synthetic Routes to the 3-Benzoyl-8-azabicyclo[3.2.1]octane Moiety
Alternative strategies provide access to the this compound moiety and its precursors. One such method involves radical translocation/cyclization reactions. For example, the treatment of 2-(prop-2-enyl)piperidine-2-carboxylate with tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) leads to the regioselective formation of the 8-azabicyclo[3.2.1]octane ring system via a 5-exo cyclization. clockss.org
Another approach starts from ethyl N-benzoyl-4-exo-bromo-8-azabicyclo[3.2.1]octane-1-carboxylate. Radical-mediated debromination using tributyltin hydride and AIBN affords ethyl N-benzoyl-8-azabicyclo[3.2.1]octane-1-carboxylate in high yield. nih.gov Additionally, a process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols involves the reaction of an appropriate tropinone derivative with an iodo-heteroaryl compound and an alkyl lithium reagent. google.com This one-step procedure offers high yields and purity, avoiding the use of undesirable tin chemistry. google.com
Functionalization and Derivatization of the this compound Scaffold
The this compound scaffold serves as a versatile platform for further chemical modifications, enabling the synthesis of a diverse range of analogues with potential therapeutic applications.
Key functionalization strategies include:
N-Alkylation and Acylation: The nitrogen atom of the 8-azabicyclo[3.2.1]octane core can readily undergo alkylation and acylation reactions. For instance, benzoylation with benzoyl chloride yields 8-benzoyl-3-oxa-8-azabicyclo[3.2.1]octane, a precursor for various bioactive molecules.
Nucleophilic Substitution at the Benzyl (B1604629) Group: The N-benzyl group can be removed via dealkylation using strong acids like HBr in acetic acid.
Reduction and Hydrogenation: Ketone groups within the scaffold can be reduced to hydroxyl groups using reagents like sodium borohydride (B1222165) (NaBH₄). Catalytic hydrogenation with palladium on carbon (Pd/C) can be employed to saturate the bicyclic core.
Cross-Coupling Reactions: The nitrogen atom can participate in cross-coupling reactions to introduce various substituents.
Derivatization of the Carboxylic Acid: In derivatives containing a carboxylic acid group, such as 8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid, the acid functionality can be converted to esters through reaction with alcohols. smolecule.com
These functionalization reactions allow for the systematic modification of the scaffold's properties, such as lipophilicity and receptor binding affinity, which is crucial for drug discovery and development. smolecule.com
Introduction of Benzoyl and Related Substituents at Position 3 and 8
The introduction of substituents at the C-3 and N-8 positions of the 8-azabicyclo[3.2.1]octane skeleton is a common strategy in the synthesis of tropane alkaloid analogs. The benzoyl group, in particular, can be introduced at the nitrogen atom (position 8) through acylation reactions. For instance, the reaction of the parent 8-azabicyclo[3.2.1]octane with benzoyl chloride can yield 8-benzoyl-8-azabicyclo[3.2.1]octane. Similarly, other acyl and alkyl groups can be introduced at the nitrogen atom to modulate the compound's properties.
The introduction of a benzoyl group at the C-3 position often involves the use of a precursor such as tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one). ehu.es An aldol reaction between tropinone and benzaldehyde can introduce the benzoyl moiety at the C-2 position, which can then potentially be rearranged or further modified. ehu.es More direct methods for C-3 substitution can also be employed, often involving functionalization of a pre-existing group at this position.
The N-8 position can also be substituted with various groups, such as a benzyl group, which can influence the compound's biological activity. ontosight.ai For example, N-benzylation of an 8-azabicyclo[3.2.1]octane derivative can be achieved to synthesize compounds like 8-Benzyl-8-azabicyclo[3.2.1]octane-3-propionanilide. ontosight.ai
A summary of reagents for introducing substituents at position 8 is presented in the table below.
| Reagent | Substituent Introduced | Reference |
| Benzoyl chloride | Benzoyl | |
| Trifluoroethyl iodide | 2,2,2-Trifluoroethyl | |
| Benzyl chloride | Benzyl | ontosight.ai |
Modification of the Benzoyl Group and its Impact on Synthesis
The benzoyl group within the this compound framework is amenable to various chemical modifications, which can significantly impact the synthetic strategy and the properties of the resulting derivatives. For instance, the aromatic ring of the benzoyl group can undergo electrophilic substitution reactions, allowing for the introduction of a variety of substituents. These modifications can alter the electronic and steric properties of the molecule, which in turn can influence its reactivity and biological activity.
Furthermore, the carbonyl group of the benzoyl moiety can be a target for nucleophilic attack. Reduction of the ketone to a hydroxyl group, for example, can create a new chiral center and open up pathways for further derivatization. The choice of reducing agent can influence the stereochemical outcome of this reaction.
The presence and nature of substituents on the benzoyl ring can also affect the reactivity of other parts of the 8-azabicyclo[3.2.1]octane system. For example, electron-withdrawing or electron-donating groups on the benzoyl ring can modulate the reactivity of the nitrogen atom at position 8.
Derivatization at other Azabicyclo[3.2.1]octane Positions
Beyond positions 3 and 8, other sites on the 8-azabicyclo[3.2.1]octane ring system can be functionalized to create a diverse range of derivatives. The carbon atoms at positions C-2 and C-4, which are adjacent to the carbonyl group in tropinone, are particularly susceptible to reactions such as aldol condensations. koreascience.kr This allows for the introduction of various aryl and alkyl groups at these positions. koreascience.kr For example, the reaction of tropinone with aldehydes in the presence of a base can lead to the formation of 2-substituted-8-azabicyclo[3.2.1]octan-3-ones. koreascience.kr
The synthesis of 2,3-disubstituted 8-azabicyclo[3.2.1]octanes has also been explored, leading to compounds with potential as dopamine (B1211576) transporter inhibitors. nih.gov These syntheses often involve multi-step sequences to control the stereochemistry at both the C-2 and C-3 positions.
Furthermore, the double bond in unsaturated tropane derivatives, such as in 8-azabicyclo[3.2.1]oct-6-ene, can be a handle for various transformations, including hydroboration, to introduce functional groups at the C-6 and C-7 positions. ehu.es The table below summarizes some derivatization reactions at various positions of the 8-azabicyclo[3.2.1]octane framework.
| Position(s) | Reaction Type | Reagents | Product Type | Reference |
| C-2 | Aldol Condensation | Aldehydes, NaOH | 2-Substituted-8-azabicyclo[3.2.1]octan-3-one | koreascience.kr |
| C-2, C-3 | Multi-step synthesis | Various | 2,3-Disubstituted-8-azabicyclo[3.2.1]octane | nih.gov |
| C-6, C-7 | Hydroboration | Borane reagents | Hydroxylated derivatives | ehu.es |
Chemical Reactivity of this compound Derivatives
The chemical reactivity of this compound derivatives is dictated by the interplay of the bicyclic tropane core, the benzoyl substituent, and any other functional groups present in the molecule.
Oxidation Reactions of the Azabicyclo[3.2.1]octane System
The 8-azabicyclo[3.2.1]octane system can undergo oxidation at various positions. The nitrogen atom can be oxidized to form an N-oxide. The carbon atoms adjacent to the nitrogen, as well as other positions on the ring, can also be susceptible to oxidation depending on the reaction conditions and the presence of other functional groups. For instance, oxidation of a secondary alcohol at C-3 to a ketone is a common transformation. ehu.es
Reduction Reactions of the Azabicyclo[3.2.1]octane System
Reduction reactions are frequently employed in the synthesis and modification of 8-azabicyclo[3.2.1]octane derivatives. The carbonyl group of the 3-benzoyl moiety can be reduced to a secondary alcohol. The choice of reducing agent, such as sodium borohydride or lithium aluminum hydride, can influence the stereoselectivity of this reduction. Catalytic hydrogenation can be used to reduce double bonds within the bicyclic system or to remove protecting groups like a benzyl group from the nitrogen atom.
Substitution Reactions on the this compound Framework
Substitution reactions can occur at various positions on the this compound framework. The nitrogen atom at position 8 can act as a nucleophile and undergo alkylation or acylation. If a suitable leaving group is present on the bicyclic ring, nucleophilic substitution can be used to introduce new functional groups. For example, a bromo-substituted derivative can undergo radical cyclization to form a new ring. nih.gov The aromatic ring of the benzoyl group is also a site for electrophilic aromatic substitution, allowing for the introduction of various substituents.
Structural Characterization and Conformational Analysis of 3 Benzoyl 8 Azabicyclo 3.2.1 Octane Analogues
Spectroscopic Studies for Structural Elucidation
A combination of advanced spectroscopic techniques is indispensable for the unambiguous determination of the structure and stereochemistry of 3-Benzoyl-8-azabicyclo[3.2.1]octane and its analogues.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Azabicyclo[3.2.1]octanes
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for the structural elucidation of 8-azabicyclo[3.2.1]octane derivatives. sioc-journal.cnresearchgate.net These techniques provide detailed information about the chemical environment of each proton and carbon atom within the molecule, allowing for the assignment of their precise locations and stereochemical orientations. nih.gov
In the ¹H NMR spectra of 8-azabicyclo[3.2.1]octane analogues, the chemical shifts and coupling constants of the protons on the bicyclic core are particularly informative. For instance, the protons at the bridgehead positions (C1 and C5) typically appear as distinct multiplets. The stereochemistry of substituents on the seven-membered ring can often be determined by analyzing the coupling constants between adjacent protons, which are dependent on the dihedral angles between them. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for establishing connectivity between protons and their spatial proximity, respectively. acs.orgresearchgate.net
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. nih.gov The carbon signals for the 8-azabicyclo[3.2.1]octane skeleton appear in predictable regions, and the presence of substituents, like the benzoyl group, induces characteristic shifts in the adjacent carbon atoms. The chemical shifts of the carbons in the piperidine (B6355638) and pyrrolidine (B122466) rings of the bicyclic system are sensitive to conformational changes. csic.es
For example, in a study of various 8-azabicyclo[3.2.1]octane derivatives, the structures were confirmed using ¹H NMR, ¹³C NMR, and HRMS techniques. sioc-journal.cn The data obtained from these analyses were essential in verifying the successful synthesis of the target compounds.
Below is an interactive table showcasing typical ¹H and ¹³C NMR chemical shift ranges for the 8-azabicyclo[3.2.1]octane core.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1/C5 (Bridgehead) | 3.0 - 4.0 | 50 - 65 |
| C2/C4 | 1.5 - 2.5 | 25 - 40 |
| C3 | 3.5 - 4.5 (if substituted) | 40 - 70 (if substituted) |
| C6/C7 | 1.5 - 2.5 | 25 - 40 |
| N-CH₃ (if present) | 2.0 - 3.0 | 35 - 45 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound analogues, IR spectroscopy readily confirms the presence of key structural features. nih.gov
The most prominent absorption band in the IR spectrum of these compounds is typically the carbonyl (C=O) stretching vibration of the benzoyl group, which appears in the region of 1630-1680 cm⁻¹. The exact frequency can provide clues about the electronic environment of the carbonyl group. Another key feature is the C-N stretching vibration of the tertiary amine within the bicyclic system, which is usually observed in the range of 1020-1250 cm⁻¹. mdpi.com The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region further confirms the benzoyl moiety.
Changes in the shape, position, and intensity of IR absorption peaks can indicate interactions between different parts of the molecule or with other molecules, such as in the formation of inclusion complexes. researchgate.net
A representative table of characteristic IR absorption bands for this compound analogues is provided below.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Benzoyl) | 1630 - 1680 |
| C-N (Tertiary Amine) | 1020 - 1250 |
| Aromatic C-H | > 3000 |
| Aromatic C=C | 1450 - 1600 |
Raman Spectroscopy of this compound Related Structures
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing the skeletal vibrations of the bicyclic framework and the non-polar bonds of the benzoyl group. researchgate.net While specific Raman data for this compound is not extensively reported, the technique is valuable for studying related alkaloid structures. researchgate.netresearchgate.net
The Raman spectra of these compounds would be expected to show strong bands corresponding to the aromatic ring stretching modes of the benzoyl group, typically around 1600 cm⁻¹ and 1000 cm⁻¹. mdpi.com The symmetric stretching of the C-C bonds within the bicyclic system would also give rise to characteristic Raman signals. Surface-enhanced Raman spectroscopy (SERS) can be employed to enhance the signal intensity of these compounds, allowing for more sensitive detection and analysis. mdpi.com
X-ray Crystallography of 8-Azabicyclo[3.2.1]octane Derivatives
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. iucr.orgresearchgate.net Numerous structural studies have been conducted on tropane-based compounds, revealing the detailed geometry of the 8-azabicyclo[3.2.1]octane core. researchgate.netnih.gov
The crystal structure of a derivative, (2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one, confirmed the orthorhombic crystal system with space group P2₁2₁2₁. iucr.org In this structure, an intramolecular hydrogen bond was observed between the hydroxyl group and the heterocyclic nitrogen atom. iucr.org The crystal packing is stabilized by C-H···O interactions. iucr.orgresearchgate.net
In another example, the crystal structure of a salt of diprotonated endo-3-aminotropane was reported. nih.gov This analysis provided the first structural characterization of the endo-3-aminotropane skeleton in its protonated form. researchgate.netnih.gov
The table below summarizes key crystallographic data for a representative 8-azabicyclo[3.2.1]octane derivative.
| Parameter | (2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one iucr.org |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.9354 (1) |
| b (Å) | 13.3091 (2) |
| c (Å) | 22.1511 (3) |
| V (ų) | 1749.82 (5) |
| Z | 4 |
Conformational Analysis of the 8-Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane core is a conformationally constrained system, yet it possesses a degree of flexibility that is crucial for its biological activity.
Investigation of Bridged Bicyclic Rigidity and Flexibility
However, the piperidine ring can undergo a chair-boat interconversion, and the nitrogen atom can invert its configuration. These conformational changes, although often energetically demanding, can be influenced by the nature and stereochemistry of substituents on the bicyclic framework. academie-sciences.fr For instance, studies on 3-methyl-3-azabicyclo[3.2.1]octan-8(α and β)-ols have shown that both epimers prefer a chair-envelope conformation in solution, with the N-CH₃ group in an equatorial position relative to the chair ring. csic.es The chair conformation of the piperidine ring was found to be puckered at C8 in the α-epimers and flattened at N3 in the β-epimers. csic.es
Constraining the piperidine ring into a more rigid aza-bridged bicyclic scaffold has been shown to be beneficial in some cases for biological activity. semanticscholar.org The rigidity of the 8-azabicyclo[3.2.1]octane core is a key feature that makes it a valuable scaffold in medicinal chemistry for designing ligands with specific conformational requirements to interact with biological targets. rsc.org
Stereochemical Aspects of the Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane scaffold contains multiple chiral centers, leading to the possibility of numerous stereoisomers. For instance, cocaine, a well-known tropane (B1204802) alkaloid, has four asymmetric carbon atoms, which would theoretically result in 16 stereoisomers. However, due to the geometric constraints imposed by the bridged bicyclic system, only eight of these isomers are sterically possible. The naturally occurring and psychoactive form of cocaine possesses the 1R,2R,3S,5S absolute configuration. nih.gov
The orientation of substituents on the tropane ring is designated as either exo or endo. An exo substituent is oriented on the same side as the shorter (C6-C7) bridge, while an endo substituent is on the same side as the longer (C1-C2-C3-C4) bridge. Another key stereochemical feature is the orientation of substituents at the C-2 and C-3 positions relative to each other, which can be either cis or trans. In many biologically active tropane derivatives, including cocaine, the substituents at C-2 and C-3 have a cis relationship. nih.gov
The stereoselective synthesis of 8-azabicyclo[3.2.1]octane derivatives is a significant area of research, as the biological activity often resides in a single stereoisomer. rsc.org Methodologies have been developed to control the stereochemistry during the formation of the bicyclic scaffold or through the desymmetrization of achiral tropinone (B130398) derivatives. rsc.org The rigid conformation of the 8-azabicyclo[3.2.1]octane scaffold allows for high diastereoselectivity in subsequent chemical transformations. au.dk
The following table summarizes the key stereochemical features of the 8-azabicyclo[3.2.1]octane scaffold:
| Feature | Description | Significance |
| Chirality | Presence of multiple stereocenters (e.g., C1, C2, C3, C5) | Leads to the existence of multiple stereoisomers with potentially different biological activities. |
| Substituent Orientation | Exo and Endo positions for substituents on the bicyclic ring. | Influences the three-dimensional shape and interaction with biological targets. |
| Relative Stereochemistry | Cis or Trans relationship between substituents, particularly at C-2 and C-3. | Critical for receptor binding and pharmacological effect. |
| Ring Conformation | The six-membered ring typically adopts a chair conformation, but this can be influenced by substituents. | Affects the overall molecular geometry and stability. |
The precise arrangement of substituents on the 8-azabicyclo[3.2.1]octane framework is paramount in dictating the molecule's interaction with its biological targets. Even subtle changes in stereochemistry can lead to dramatic differences in potency and efficacy. Therefore, a thorough understanding and control of the stereochemical aspects of this scaffold are essential for the design and development of novel therapeutic agents based on the this compound structure.
Computational Chemistry and Molecular Modeling Studies of 3 Benzoyl 8 Azabicyclo 3.2.1 Octane
Density Functional Theory (DFT) Calculations for Structural Prediction
The Quantum Theory of Atoms in Molecules (QTAIM) has been applied to analyze the electron densities calculated by DFT methods for cocaine and its metabolites, which share the 8-azabicyclo[3.2.1]octane core. researchgate.net This analysis reveals details about the electronic features and how they are influenced by various substituents. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility of 3-Benzoyl-8-azabicyclo[3.2.1]octane and its interaction with biological targets. mun.cabiorxiv.org These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. mun.ca MD simulations can reveal the preferred conformations of the molecule in solution and how it might bind to a receptor. mun.ca For example, MD simulations have been employed to understand the conformational preferences of tropane (B1204802) alkaloids, which can influence their interaction with receptor binding sites. academie-sciences.fr By combining MD simulations with experimental data from techniques like NMR, a more accurate picture of the molecule's structure and dynamics can be obtained. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For analogs of 8-azabicyclo[3.2.1]octane, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed. nih.gov These studies on a set of 20 benztropine (B127874) analogs, which are potent muscarinic receptor blockers, yielded statistically significant models. nih.gov The CoMFA and CoMSIA models showed good predictive ability, with q² values of 0.819 and 0.810, and r² values of 0.991 and 0.988, respectively. nih.gov These results indicate that the models are reliable and can be used to design new, potentially more potent muscarinic antagonists. nih.gov QSAR methods transform molecular structures into numerical descriptors to predict biological processes. researchgate.net
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry plays a crucial role in elucidating the reaction mechanisms involved in the synthesis of this compound and its derivatives. acs.orgresearchgate.net DFT calculations, for example, can be used to calculate the distortion energies of reactants in transition states, providing insight into the feasibility of a particular reaction pathway. For instance, the distortion energy of homo-pyrrole was calculated to be 28.5 kcal/mol in a study of [3+2]-cycloaddition reactions. uni-regensburg.de Such computational studies are essential for optimizing synthetic routes and for designing new synthetic methodologies for creating enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives. acs.orgrsc.org
Table 1: 3D-QSAR Model Validation for 8-Azabicyclo[3.2.1]octane Analogs
| Model | q² | r² |
|---|---|---|
| CoMFA | 0.819 | 0.991 |
| CoMSIA | 0.810 | 0.988 |
Pharmacological Profile and Receptor Interactions in Vitro and Pre Clinical Studies
Structure-Activity Relationships (SAR) of 3-Benzoyl-8-azabicyclo[3.2.1]octane and its Analogues
The structure-activity relationship (SAR) of this compound derivatives is fundamentally shaped by the interplay of three key structural features: the benzoyl moiety at the C3 position, the rigid bicyclic core, and the substituent at the C8 nitrogen atom.
The nature of the substituent at the C3 position, such as the benzoyl group, is a critical determinant of receptor binding affinity and selectivity. In a broad series of related 3-substituted-8-azabicyclo[3.2.1]octane analogues, modifications to the aryl group at this position have been shown to significantly impact interactions with monoamine transporters. For instance, replacing the benzoyl group with a diarylmethoxyethylidene moiety has led to compounds with potent and selective affinity for the dopamine (B1211576) transporter (DAT). nih.gov Specifically, the introduction of bis(4-fluorophenyl) groups on this moiety is a common strategy in developing high-affinity DAT ligands. researchgate.net
Furthermore, studies on related scaffolds where an aryl group is directly attached at the C3 position have demonstrated that the nature of this ring system can shift selectivity between the serotonin (B10506) transporter (SERT) and the dopamine transporter (DAT). nih.gov For example, 3β-aryl-8-azabicyclo[3.2.1]octane-2β-carboxylates, which are structurally related to cocaine, show that a 2-naphthyl group at the 3β position results in a highly potent analogue, while a 4-(2-pyrrolyl)phenyl group can confer significant selectivity for SERT over DAT. nih.gov These findings highlight the crucial role of the aromatic system at the C3 position in dictating the pharmacological profile.
The 8-azabicyclo[3.2.1]octane core provides a conformationally rigid scaffold that is beneficial for receptor binding. This rigidity reduces the entropic penalty upon binding to a biological target compared to more flexible structures, such as acyclic or simple piperidine (B6355638) rings. acs.orgsemanticscholar.org This structural constraint is credited with imparting modest stereoselective binding and uptake inhibition at the DAT. nih.govnih.gov The defined spatial orientation of substituents on this rigid skeleton is a key factor in establishing high-affinity interactions with transporters.
The configuration of substituents on the bicyclic frame is also critical. For example, in a series of kappa opioid receptor (KOR) antagonists based on the 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide scaffold, the specific arrangement and conformation of the linker and benzamide (B126) moiety were significant for activity. researchgate.net Similarly, for N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, constraining a flexible piperidine ring into the more rigid azabicyclo[3.2.1]octane scaffold led to a five-fold increase in potency. acs.orgnih.gov
Stereochemistry plays a pivotal role in the pharmacological activity and selectivity of 8-azabicyclo[3.2.1]octane derivatives. The spatial orientation of the substituent at the C3 position is particularly critical. Studies consistently show a preference for one stereoisomer over others. For instance, in a series of diarylmethoxymethyltropane-GBR hybrid analogues, the 3α derivatives were found to be the most potent compounds at the dopamine transporter. nih.gov The 3α-analogue exhibited significantly higher affinity than the corresponding 3β-analogue, which only showed modest affinity. nih.gov
This stereochemical dependence is also observed in other classes of compounds with this scaffold. For NAAA inhibitors, the endo-isomer of a pyrazole azabicyclo[3.2.1]octane sulfonamide was active in the submicromolar range, whereas the corresponding exo-diastereoisomer was completely inactive. acs.orgsemanticscholar.org This highlights that the precise orientation of the substituent at the C3 position is crucial for fitting into the receptor's binding pocket. For inhibitors of the DAT and SERT, biological enantioselectivity was found to be most robust for 3β-aryl analogues, with the (1R)-configuration being the more active eutomer. nih.gov
Modifications at both the C3 and C8 positions of the 8-azabicyclo[3.2.1]octane skeleton have profound pharmacological consequences, particularly concerning affinity and selectivity for monoamine transporters.
C3 Position: As discussed, the substituent at C3 is a primary determinant of potency. In a series of 3-{2-(diarylmethoxyethylidene)}-8-alkylaryl-8-azabicyclo[3.2.1]octanes, the diaryl portion at C3 is essential for high-affinity DAT binding. miami.edu The presence of unsaturation at C3 has also been shown to be important for achieving selectivity for the dopamine transporter over the serotonin transporter. nih.gov
C8 Position: The nitrogen at the C8 position is a frequent site for modification to fine-tune the pharmacological profile. Unlike 3-phenyltropane-based inhibitors where N-substitution has little effect, modifications on piperidine and 8-azabicyclo[3.2.1]octane analogues of GBR 12909 can significantly improve DAT selectivity. nih.gov For example, introducing an 8-cyclopropylmethyl group can impart high SERT/DAT selectivity, while an 8-chlorobenzyl derivative can be highly selective for DAT over the norepinephrine (B1679862) transporter (NET). nih.govnih.gov In another series, 8-phenylpropyl analogues were found to be highly potent, with binding affinities three times greater than the reference compound GBR-12909 and over 300-fold selectivity for DAT over SERT. miami.edu
The following table summarizes the effects of various substituents at the C8 position on DAT affinity and selectivity in a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives.
| Compound | C8-Substituent | DAT Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
|---|---|---|---|---|
| 22e | Cyclopropylmethyl | 4.0 | 1060 | - |
| 22g | 4-Chlorobenzyl | 3.9 | - | 1358 |
| 8a | 3-Phenylpropyl | 4.1 | 327 | - |
| 8b | 3-Phenylpropyl (di-4-fluorophenyl at C3) | 3.7 | - | - |
Ligand Binding and Functional Assays with 8-Azabicyclo[3.2.1]octane Derivatives
Derivatives of 8-azabicyclo[3.2.1]octane have been extensively evaluated for their ability to bind to the dopamine transporter (DAT) and inhibit dopamine uptake. These studies are crucial for understanding their potential as central nervous system agents. Binding affinities are typically determined through radioligand displacement assays, measuring the ability of the test compounds to displace a known radiolabeled ligand, such as [³H]WIN 35,428, from DAT in brain tissue preparations. researchgate.net
A series of 3-{2-(diarylmethoxyethylidene)}-8-alkylaryl-8-azabicyclo[3.2.1]octanes demonstrated high affinity for the DAT. For example, the 8-phenylpropyl analogue 8a showed a Ki value of 4.1 nM, while the di-4-fluorophenyl substituted analogue 8b had a Ki of 3.7 nM. miami.edu These values indicate a binding affinity approximately three times greater than that of the well-known DAT inhibitor GBR-12909. miami.edu
Further SAR studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives identified compounds with even more potent DAT binding. The 8-cyclopropylmethyl derivative 22e and the 8-(4-chlorobenzyl) derivative 22g exhibited Ki values of 4.0 nM and 3.9 nM, respectively. nih.govresearchgate.netnih.gov These compounds were also highly selective, with compound 22e showing a SERT/DAT selectivity ratio of 1060. nih.govnih.gov The rigid bicyclic skeleton is noted to contribute to stereoselective binding and uptake inhibition at the DAT. nih.govresearchgate.netnih.gov
In another class of analogues, 3α-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane (15b ) was identified as the most potent compound in its series, with a Ki of 5 nM for the DAT. nih.gov The corresponding unsaturated analogue also showed high potency (Ki = 12 nM), while the 3β-epimer was significantly less potent (Ki = 78 nM), again underscoring the importance of stereochemistry. nih.gov
The table below presents binding affinity data for selected 8-azabicyclo[3.2.1]octane derivatives at the dopamine transporter.
| Compound | Structure/Description | DAT Ki (nM) | Reference |
|---|---|---|---|
| 8b | 3-[2-(di-4-fluorophenylmethoxy)ethylidene]-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane | 3.7 | miami.edu |
| 22g | 3-[2-(di-4-fluorophenylmethoxy)ethylidene]-8-(4-chlorobenzyl)-8-azabicyclo[3.2.1]octane | 3.9 | nih.govnih.gov |
| 22e | 3-[2-(di-4-fluorophenylmethoxy)ethylidene]-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octane | 4.0 | nih.govnih.gov |
| 8a | 3-[2-(diphenylmethoxy)ethylidene]-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane | 4.1 | miami.edu |
| 15b | 3α-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane | 5 | nih.gov |
| 12b | 3-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]oct-2-ene | 12 | nih.gov |
| 23b | 3β-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane | 78 | nih.gov |
Serotonin Transporter (SERT) Binding and Uptake Inhibition Studies
The 8-azabicyclo[3.2.1]octane skeleton is a core component of many compounds designed to interact with monoamine transporters, including the serotonin transporter (SERT). Research into derivatives of this scaffold has demonstrated that modifications to the aryl group at the C-3 position and the substituent at the N-8 position can produce compounds with high affinity and selectivity for SERT. nih.gov
One study focused on 3β-aryl-8-azabicyclo[3.2.1]octanes, where the aryl group was directly attached to the tropane (B1204802) ring and an ethyl ketone moiety was present at the C-2 position. nih.gov By modifying the aryl and nitrogen substituents, researchers developed highly potent and selective SERT ligands. For instance, the compound 3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane demonstrated a very high affinity for the serotonin transporter. nih.gov Other research has shown that for certain 8-azabicyclo[3.2.1]octane derivatives, selectivity for the dopamine transporter (DAT) over SERT can be achieved, indicating that the transporter selectivity profile is tunable through structural modifications. nih.govacs.orgresearchgate.net In a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, the N-substitution was shown to influence DAT versus SERT selectivity. nih.gov
| Compound | SERT Ki (nM) | SERT vs. DAT Selectivity | SERT vs. NET Selectivity |
|---|---|---|---|
| 3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane | 0.1 | 150-fold | ~1000-fold |
Norepinephrine Transporter (NET) Interactions
Similar to SERT, the norepinephrine transporter (NET) is another key target for compounds featuring the 8-azabicyclo[3.2.1]octane framework. Structure-activity relationship (SAR) studies have revealed that this scaffold can be tailored to interact with NET, although often with lower affinity compared to SERT or DAT. For example, the highly SERT-selective compound 3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane was found to be almost 1000 times more potent at SERT than at NET. nih.gov
In a different series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, researchers found that selectivity could be shifted. The 8-chlorobenzyl derivative, for instance, was found to be highly selective for the dopamine transporter over the norepinephrine transporter, with a NET/DAT affinity ratio of 1358. nih.govresearchgate.net This highlights the chemical tractability of the tropane scaffold in directing ligand-transporter interactions.
Kappa Opioid Receptor (KOR/KOP) Antagonism Research
The 8-azabicyclo[3.2.1]octane core has been successfully employed in the development of potent and selective antagonists for the kappa opioid receptor (KOR). Research identified a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides with significant KOR antagonist activity. nih.govresearchgate.net These compounds are structurally related to the this compound class.
Modification of this scaffold led to analogs with high in vitro potency and selectivity. One such analog demonstrated a KOR IC₅₀ of 20 nM and exhibited 36-fold selectivity over the mu opioid receptor (MOR) and 415-fold selectivity over the delta opioid receptor (DOR). researchgate.net Further SAR studies involving modification of the N-substitution to include a cyclohexylurea moiety produced analogs with even greater in vitro opioid selectivity. researchgate.netebi.ac.uk
| Analog | KOR IC50 (nM) | Selectivity (μ:κ ratio) | Selectivity (δ:κ ratio) |
|---|---|---|---|
| Analog 6c | 20 | 36 | 415 |
| Analog 12 | 172 | 93 | >174 |
Mu Opioid Receptor Antagonist Research
In addition to KOR, the 8-azabicyclo[3.2.1]octane structure has served as a template for developing mu opioid receptor (MOR) antagonists. google.comgoogle.com While some research has focused directly on creating MOR antagonists using this scaffold, selectivity data from KOR antagonist programs also provide insight. google.com The KOR antagonists derived from 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides were found to have weaker interactions with the MOR. researchgate.net For example, analog 6c, a potent KOR antagonist, was 36-fold more selective for KOR over MOR. researchgate.net This demonstrates that while the scaffold can be directed to bind MOR, specific substitution patterns are required to achieve high affinity and that selectivity over other opioid receptor subtypes is a key consideration in drug design.
Dopamine D2 and D3 Receptor Affinities and Agonistic/Antagonistic Properties
Derivatives of 8-azabicyclo[3.2.1]octane have been investigated as ligands for dopamine D₂-like receptors (D₂, D₃, and D₄). A notable example is the compound SSR181507, which incorporates an (exo)-8-benzoyl-8-azabicyclo[3.2.1]octane core and displays antagonist activity at dopamine D₂ receptors. nih.gov
Other studies have explored how substitutions on a 3-aryl-8-azabicyclo[3.2.1]octan-3-ol framework can modulate affinity and selectivity between D₂ and D₃ receptors. Replacing the piperidine ring of a lead compound with a tropane ring was found to reverse the subtype selectivity. nih.gov Further modifications, particularly the introduction of a 3-benzofurylmethyl substituent at the N-8 position, led to ligands with low nanomolar affinities at both D₂ and D₃ receptors. Compound 45 from this series showed a 470-fold improvement in D₃ receptor binding affinity compared to the parent ligand. nih.gov This research underscores the potential to fine-tune the D₂/D₃ receptor affinity profile of 8-azabicyclo[3.2.1]octane derivatives, which is crucial for developing therapeutics with specific properties. google.com
| Compound | D₂R Ki (nM) | D₃R Ki (nM) |
|---|---|---|
| Compound 44 | 1.06 | 0.71 |
| Compound 45 | 1.7 | 0.34 |
| Compound 31 | 33.4 | 15.5 |
| Compound 32 | 35.3 | 6.35 |
5-HT₁ₐ Receptor Agonism Research
The 8-benzoyl-8-azabicyclo[3.2.1]octane scaffold is a key feature of SSR181507, a compound identified as having potent agonist activity at the serotonin 5-HT₁ₐ receptor. nih.govnih.gov This compound's pharmacological profile is characterized by a dual action: antagonism at dopamine D₂ receptors and agonism at 5-HT₁ₐ receptors. nih.gov Pre-clinical behavioral studies have confirmed that the activation of 5-HT₁ₐ receptors by SSR181507 is responsible for its observed antidepressant and anxiolytic properties. nih.govnih.gov This demonstrates that the this compound framework can be integrated into molecules that function as 5-HT₁ₐ receptor agonists.
Exploration of Muscarinic Receptor Interactions
Derivatives of the 8-azabicyclo[3.2.1]octane framework are recognized as potent antagonists of muscarinic acetylcholine (B1216132) receptors. nih.govresearchgate.net Structure-activity relationship (SAR) studies have been crucial in identifying compounds with high affinity and selectivity for specific muscarinic receptor subtypes.
One particular carbamate derivative demonstrated significant selectivity, with a binding affinity (Ki) of 4.8 nM for the M3 receptor and a much lower affinity (Ki = 1141 nM) for the M2 receptor. researchgate.net Functional in vitro studies on selected compounds from this series confirmed their antagonist activity at the M3 receptor and their functional selectivity over the M2 receptor. researchgate.net These findings underscore the potential for developing subtype-selective muscarinic antagonists based on the 8-azabicyclo[3.2.1]octane scaffold.
Quantitative Structure-Activity Relationship (QSAR) models, such as Comparative of Molecular Field Analysis (CoMFA) and Comparative of Molecular Similarities Indices Analysis (CoMSIA), have been employed to analyze a series of 20 benztropine (B127874) analogs, which are also potent muscarinic receptor blockers based on the 8-azabicyclo[3.2.1]octane structure. nih.gov These models help in understanding the structural requirements for potent muscarinic antagonism and can guide the design of novel antagonists. nih.gov
Pre-clinical Metabolic Studies of this compound Analogues
In Vitro Metabolic Stability and Metabolite Identification
The metabolic stability of new chemical entities is often evaluated using in vitro systems such as liver microsomes or hepatocytes. researchgate.netsrce.hrspringernature.com These systems contain the primary enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) family.
While specific metabolic stability data for this compound was not found, studies on structurally related compounds provide valuable insights. For instance, the in vitro metabolic stability of a pyrazole azabicyclo[3.2.1]octane sulfonamide, ARN19689, was assessed in pooled liver microsomes from mice, rats, and humans. acs.org The intrinsic clearance (CLint) and the in vitro half-life (t1/2) were determined, as shown in the table below.
| Species | CLint (μL/min/mg) | t1/2 (min) |
|---|---|---|
| Mouse | 158 | 14.8 |
| Rat | 104 | 22.5 |
| Human | 54.4 | 42.9 |
Metabolite identification is a crucial aspect of understanding the biotransformation pathways of a compound. In a study investigating the in vitro metabolism of benzoylbenzylfentanyl, a compound also containing a benzoyl moiety, several metabolic pathways were identified. researchgate.net The primary routes of metabolism were N-dealkylation to form the nor-metabolite, as well as mono- and dihydroxylation of the aromatic rings. researchgate.net Other observed biotransformations included dihydrodiol formation, demethylation, dehydrogenation, amide hydrolysis, and glucuronidation. researchgate.net Given the structural similarities, it is plausible that this compound could undergo similar metabolic transformations, including hydroxylation of the benzoyl group and the bicyclic core, as well as potential N-dealkylation if a substituent is present on the nitrogen atom.
Enzyme-Mediated Transformations and Hydrolysis Pathways
Enzymes play a pivotal role in the metabolism of xenobiotics. The biotransformation of 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one, a close structural analog of the subject compound, has been investigated using transaminase (TA) enzymes. scispace.com Protein engineering of a TA from Ruegeria sp. TM1040 resulted in a variant with five mutated amino acids that could efficiently catalyze the transformation of the ketone to the corresponding 3-amino derivative with high diastereoselectivity. scispace.com This highlights the potential for enzymatic processes to modify the 8-azabicyclo[3.2.1]octane core.
The benzoyl ester group in this compound is susceptible to hydrolysis by esterase enzymes. Enzymatic hydrolysis is a common metabolic pathway for ester-containing drugs. While specific studies on the hydrolysis of this compound were not identified, the enzymatic hydrolysis of other ester-containing bicyclic compounds has been reported. For example, porcine liver esterase (PLE) has been used for the enantioselective hydrolysis of racemic 3-endo-acetyloxy-1,8-cineole. nih.gov It is therefore highly probable that this compound would be a substrate for various esterases in the body, leading to the formation of 3-hydroxy-8-azabicyclo[3.2.1]octane and benzoic acid.
Research Applications and Mechanistic Insights for 3 Benzoyl 8 Azabicyclo 3.2.1 Octane
Development of Pharmacological Probes and Tools for Receptor Research
Compounds with high affinity and selectivity for a specific receptor are invaluable as pharmacological probes. While 3-Benzoyl-8-azabicyclo[3.2.1]octane itself is a parent structure, its derivatives have been developed into potent ligands for various receptors, making them suitable for use as research tools. For instance, derivatives of the closely related 8-azabicyclo[3.2.1]octan-3-ylcarbamate scaffold are used to investigate sigma (σ) and serotonin (B10506) (5-HT) receptors. researchgate.net
The utility of such compounds as research tools lies in their ability to be modified for specific experimental needs. A highly selective ligand derived from this scaffold can be radiolabeled, for example with tritium (B154650) ([³H]) or iodine-125 (B85253) ([¹²⁵I]), to create a radioligand. These radioligands are essential for:
Receptor Binding Assays: Used to determine the affinity of other, unlabeled compounds for a target receptor. For example, derivatives of the 8-aza-bicyclo[3.2.1]octane scaffold have been evaluated in binding assays for nicotinic acetylcholine (B1216132) receptors (nAChR) using radiolabeled tracers like [³H]cytisine and [¹²⁵I]α-bungarotoxin. nih.gov
Autoradiography: Allows for the visualization and quantification of receptor distribution in tissue sections, providing insights into the anatomical localization of drug targets.
Positron Emission Tomography (PET) Imaging: Radiolabeling with a positron-emitting isotope can create a PET tracer, enabling the non-invasive study of receptor occupancy and density in the living brain.
The development of such probes from the 8-azabicyclo[3.2.1]octane scaffold is crucial for fundamental receptor research and the initial stages of drug development.
Scaffold for Design of Novel Ligands with Specific Receptor Selectivity
The 8-azabicyclo[3.2.1]octane nucleus is a versatile starting point for the synthesis of novel ligands targeting a wide array of biological systems. ontosight.ai Researchers systematically modify the core structure to enhance potency and selectivity for specific receptors, including opioid, monoamine, and nicotinic receptors. nih.govnih.govgoogle.com
A prominent example is the development of selective antagonists for the kappa opioid receptor (KOR), which are being investigated for the treatment of depression and addiction. researchgate.net High-throughput screening identified an initial hit that, while potent, lacked central nervous system (CNS) exposure. nih.gov Subsequent chemical modifications to the 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide scaffold led to the development of analogs with improved potency, selectivity, and brain penetration. nih.govresearchgate.net Structure-activity relationship (SAR) studies revealed that modifications to the N-substitution on the benzamide (B126) portion of the molecule could significantly impact selectivity over other opioid receptors (mu and delta) and the hERG channel, which is important for cardiac safety. nih.gov
Future Directions and Emerging Research Avenues for 3 Benzoyl 8 Azabicyclo 3.2.1 Octane Studies
Advancements in Stereoselective Synthesis of Complex Azabicyclo[3.2.1]octane Structures
The biological activity of 8-azabicyclo[3.2.1]octane derivatives is intrinsically linked to their stereochemistry. Consequently, the development of stereoselective synthetic methods is a cornerstone of future research. rsc.orgehu.es While many existing approaches rely on starting with chiral materials, there is a growing emphasis on methods that create the stereocenters during the formation of the bicyclic scaffold itself. researchgate.netresearchgate.net
Emerging strategies focus on achieving high levels of stereocontrol through innovative catalytic systems and reaction cascades. researchgate.net Key areas of advancement include:
Asymmetric Catalysis: The use of chiral catalysts, such as chiral phosphoric acids, to induce enantioselectivity in the formation of the tropane (B1204802) core is a significant area of development. researchgate.net For instance, a chiral phosphoric acid-catalyzed pseudotransannular ring opening of specific epoxide precursors has been shown to produce the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity. researchgate.net
Desymmetrization: Starting from achiral, meso-tropinone derivatives and employing stoichiometric chiral lithium amide bases is another established yet evolving method. researchgate.netresearchgate.net Future work will likely focus on developing catalytic versions of these desymmetrization processes.
Cascade Reactions: Multi-step reactions that occur in a single pot, known as cascade or tandem reactions, offer an efficient route to complex molecules. A notable example is the gold(III)-catalyzed cycloisomerization/cycloaddition cascade that generates complex polycyclic systems containing the tropane subunit. ehu.es Another approach involves a microwave-assisted 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade. researchgate.net
Novel Cycloadditions: The [3+2]-cycloaddition of cyclopropanated furan (B31954) and pyrrole (B145914) derivatives is being explored as a versatile method to access 8-aza- and 8-oxabicyclo[3.2.1]octanes in a diastereoselective and enantioselective pure form. researchgate.netuni-regensburg.de
These advanced synthetic methodologies are crucial for building libraries of complex and stereochemically defined 8-azabicyclo[3.2.1]octane structures, which are essential for detailed structure-activity relationship (SAR) studies. A recent strategy relies on the construction of the 8-azabicyclo[3.2.1]octane core through aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement, enabling facile diversification at key positions (N8, C3, C6, or C7). nih.gov
Integration of Advanced Computational Methods for Deeper Understanding
Computational chemistry is becoming an indispensable tool for investigating the 8-azabicyclo[3.2.1]octane scaffold. academie-sciences.frmontclair.edu Density Functional Theory (DFT) and other computational methods provide deep insights into the structural and electronic properties of these molecules, which are often difficult to probe experimentally. academie-sciences.frmontclair.edu
Future research will increasingly integrate computational methods to:
Predict Conformational Preferences: The relative stability of different conformers, such as the chair-like and boat-like conformations of the piperidine (B6355638) ring within the tropane structure, significantly influences receptor binding. academie-sciences.frmontclair.edu Computational studies can accurately predict the N-invertomer preference in various solvents, which is critical for understanding interactions with biological targets. academie-sciences.fr
Elucidate Reaction Mechanisms: Computational modeling helps to understand the transition states and energy barriers of complex synthetic reactions, such as the rearrangement of azanorbornanic aminyl radicals to form diazabicyclo[3.2.1]octane systems. us.es This understanding can guide the optimization of reaction conditions and the design of more efficient synthetic routes. ox.ac.uk
Guide Drug Design: By modeling the interaction between 3-Benzoyl-8-azabicyclo[3.2.1]octane analogues and their target receptors, computational methods can predict binding affinities and help in the rational design of new compounds with improved potency and selectivity. This includes in silico investigations into scaffold rigidity and structural resemblance to known bioactive conformations. montclair.edu
Interpret Spectroscopic Data: Computational calculations are used to support the interpretation of experimental data, such as NMR and UV/Vis spectra, providing a more complete picture of the molecular structure and properties. academie-sciences.frresearchgate.net
| Computational Method | Application in Azabicyclo[3.2.1]octane Research | Reference |
| Density Functional Theory (DFT) | Investigating relative stability of conformations (chair vs. boat). | montclair.edu |
| DFT and NMR Spectroscopy | Determining N-invertomer stereochemistry in solution. | academie-sciences.fr |
| DFT | Assessing the feasibility and mechanism of rearrangements. | nih.gov |
| In Silico Investigation | Studying conformational stability and rigidity of scaffolds. | montclair.edu |
Novel Pharmacological Targets and Polypharmacology Approaches
While the tropane scaffold is famously associated with targets like the dopamine (B1211576) transporter (DAT) and muscarinic receptors, emerging research is uncovering a wider range of pharmacological activities. nih.gov This opens up new therapeutic possibilities for derivatives of this compound.
Future research will likely focus on:
Vasopressin Receptors: A series of biaryl amides featuring an azabicyclooctane core have been identified as potent mixed vasopressin V(1a) and V(2) receptor antagonists. nih.gov Further exploration in this area could lead to treatments for conditions related to fluid balance and blood pressure. Another series of propanamide derivatives showed high affinity and selectivity as vasopressin V(1A) receptor antagonists. nih.gov
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors: Pyrazole azabicyclo[3.2.1]octane sulfonamides have been discovered as a novel class of non-covalent NAAA inhibitors. nih.govacs.org By preventing the degradation of the anti-inflammatory lipid palmitoylethanolamide (B50096) (PEA), these compounds represent a promising strategy for managing inflammatory conditions. nih.gov
Serotonin (B10506) Transporter (SERT): Through modifications of the aryl group at the C-3 position and the nitrogen substituent, tropane analogues have been developed with exceptionally high potency and selectivity for the serotonin transporter site over dopamine and norepinephrine (B1679862) transporters. nih.gov This is a significant avenue for developing new antidepressants with potentially fewer side effects.
Polypharmacology: The concept of designing single molecules that can interact with multiple targets ("polypharmacology") is gaining traction. The rigid, three-dimensional structure of the 8-azabicyclo[3.2.1]octane scaffold makes it a "privileged structure," well-suited for engaging with diverse biological targets. Future work will involve the deliberate design of analogues with specific multi-target profiles for complex diseases. For instance, compounds may be designed to interact with both opioid and dopamine receptors. smolecule.com
Nicotinic Acetylcholine (B1216132) Receptors (α7 nAChR): Agonists of the α7 nicotinic acetylcholine receptor are being investigated for treating cognitive deficits in schizophrenia. researchgate.net Replacing a (3R)-1-azabicyclo[2.2.2]octane moiety with a (3R,5R)-1-azabicyclo[3.2.1]octane in a known agonist led to a compound with potent and selective α7 activity and efficacy in animal models. researchgate.net
| Novel Target | Compound Class/Derivative | Potential Therapeutic Application | Reference |
| Vasopressin V(1a)/V(2) Receptors | Biaryl amides of azabicyclooctane | Fluid balance, blood pressure regulation | nih.gov |
| NAAA | Pyrazole azabicyclo[3.2.1]octane sulfonamides | Inflammatory conditions | nih.govacs.org |
| Serotonin Transporter (SERT) | 3β-Aryl-8-azabicyclo[3.2.1]octanes | Depression | nih.gov |
| α7 Nicotinic Acetylcholine Receptor | N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide | Cognitive deficits in schizophrenia | researchgate.net |
Development of Optically Pure this compound Analogues for Research
The synthesis of enantiomerically pure compounds is critical, as different enantiomers of a chiral drug can have vastly different pharmacological activities and side-effect profiles. uniovi.es For this compound and its derivatives, accessing optically pure forms is a prerequisite for accurate pharmacological evaluation and potential therapeutic development.
Future efforts in this area will concentrate on:
Enantioselective Synthesis: Developing new and efficient enantioselective synthetic routes is a primary goal. ehu.esresearchgate.net This includes methods that generate the 8-azabicyclo[3.2.1]octane scaffold from achiral starting materials, which have been relatively scarce compared to diastereoselective approaches. ehu.esresearchgate.net
Biocatalysis: The use of enzymes to perform stereoselective transformations is a powerful and sustainable approach. uniovi.es For example, protein engineering has been used to develop a transaminase capable of converting 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one into the corresponding 3-amino derivative with high stereoselectivity. uniovi.es
Chiral Auxiliaries and Building Blocks: The use of chiral auxiliaries that can be attached to the molecule to direct the stereochemical outcome of a reaction and then removed is a well-established strategy. ehu.es Furthermore, compounds like Benzyl (B1604629) 8-azabicyclo[3.2.1]octan-3-ylcarbamate serve as key chiral building blocks for the enantioselective synthesis of more complex molecules.
Chiral Resolution: While less efficient than direct asymmetric synthesis, classical resolution techniques and chiral chromatography will continue to be important tools for separating enantiomers, especially for initial small-scale studies.
The development of robust methods to produce optically pure this compound analogues will provide researchers with the specific stereoisomers needed to deconstruct complex biological activities and pursue new therapeutic leads with greater precision. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
